molecular formula C15H10ClN5O3S B6083069 1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B6083069
M. Wt: 375.8 g/mol
InChI Key: XMGQQXJXWYZQDA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-chlorophenyl)-3-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O3S/c16-10-4-6-11(7-5-10)17-14(22)18-15-20-19-13(25-15)9-2-1-3-12(8-9)21(23)24/h1-8H,(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQQXJXWYZQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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